5-Amino-2-(propan-2-YL)-3,4-dihydro-2H-1,4-benzoxazin-3-one

Monoamine oxidase inhibition Neurochemistry Antidepressant lead discovery

Irreproducible MAO-A assays often stem from regioisomeric impurities in generic benzoxazinones. This compound provides the exact 5-amino-2-isopropyl substitution required for selective MAO-A inhibition. Key advantages: >10,000-fold selectivity for MAO-A over MAO-B; no confounding kinase off-target activity; one-step amide diversification without NH protection enables rapid 50-200 compound library synthesis. Procure the correct isomer to ensure assay reproducibility and synthetic throughput.

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
Cat. No. B13236452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-(propan-2-YL)-3,4-dihydro-2H-1,4-benzoxazin-3-one
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCC(C)C1C(=O)NC2=C(C=CC=C2O1)N
InChIInChI=1S/C11H14N2O2/c1-6(2)10-11(14)13-9-7(12)4-3-5-8(9)15-10/h3-6,10H,12H2,1-2H3,(H,13,14)
InChIKeyCEFROWPUHFZNJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-2-(propan-2-yl)-1,4-benzoxazin-3-one – Chemical Identity


5-Amino-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS 1176756-03-8) is a chiral 1,4‑benzoxazin‑3‑one derivative bearing a C‑2 isopropyl substituent and a C‑5 primary amine . With a molecular weight of 206.24 g·mol⁻¹, this heterocyclic scaffold is a privileged structure in medicinal chemistry and agrochemical discovery, serving as a versatile intermediate for generating focused libraries of bioactive molecules [1]. Its substitution pattern confers distinct electronic and steric properties that differentiate it from other regio‑isomeric or N‑substituted benzoxazinone analogs, making precise procurement of this specific isomer essential for reproducible research outcomes.

MAO‑A isoform‑selective chemical probe development
Parallel library diversification core for medicinal chemistry
Agrochemical antibacterial lead discovery intermediate

5-Amino-2-(propan-2-yl)-1,4-benzoxazin-3-one: Why Generic Analogs Fail


The 1,4‑benzoxazin‑3‑one scaffold is highly sensitive to the position and nature of substituents; even minor alterations drastically shift biological activity profiles. Published structure–activity relationship (SAR) studies demonstrate that moving the amino group from the 5‑ to the 6‑ or 8‑position, or replacing the C‑2 isopropyl with a methyl, ethyl, or phenyl group, can switch the primary target from monoamine oxidase A (MAO‑A) to unrelated enzymes such as kinases, mineralocorticoid receptors, or topoisomerase I [1][2]. Consequently, procurement of a generic “benzoxazinone” or a regioisomer without verifying the exact substitution pattern risks obtaining a compound with entirely different potency, selectivity, and mechanism of action, leading to irreproducible assays and wasted resources.

Regioisomer mismatch
6‑ or 8‑amino regioisomers may shift target engagement to kinases or mineralocorticoid receptors, disrupting MAO‑A selectivity.
C‑2 substituent alteration
Replacing isopropyl with methyl, ethyl, or phenyl may redirect mechanism of action toward topoisomerase I or unrelated targets.
Generic “benzoxazinone” procurement
Purchasing an unspecified regioisomer risks divergent biological activity and irreproducible assay results.

5-Amino-2-(propan-2-yl)-1,4-benzoxazin-3-one: Quantitative Differentiation Evidence


MAO‑A vs. MAO‑B Selectivity Discrimination

The compound exhibits pronounced selectivity for monoamine oxidase A (MAO‑A) over MAO‑B, a discrimination that is not observed with simpler benzoxazinone analogs lacking the 5‑amino‑2‑isopropyl motif. In rat liver mitochondrial assays using serotonin as the MAO‑A substrate, the IC50 for MAO‑A inhibition was 83 nM, whereas the IC50 against bovine brain MAO‑B using benzylamine was 9.90×10⁵ nM (~990 µM) [1]. This represents an approximately 12,000‑fold selectivity window. In contrast, the unsubstituted 3,4‑dihydro‑2H‑1,4‑benzoxazin‑3‑one scaffold shows no meaningful MAO inhibition, and related 2‑methyl or 2‑ethyl analogs typically exhibit IC50 values >10 µM against both isoforms with negligible selectivity [2].

MAO‑A vs. MAO‑B Selectivity
Cross-study comparable
~12,000‑fold selectivity
Target IC50 83 nM (MAO‑A) vs 990 µM (MAO‑B)
Supports isoform‑selective probe design; MAO‑A pathway research context
Reported selectivity ratio ~12,000 vs. ~1 for unsubstituted scaffold
Monoamine oxidase inhibition Neurochemistry Antidepressant lead discovery

Off-Target Kinase Inhibition Profiling

When evaluated against a panel of 30 diverse kinases at 10 µM, the compound showed no significant inhibition (defined as <50% inhibition at the test concentration) of any kinase, including p38α, p38γ, p38δ, JNK1, JNK2, and ERK2 [1]. This clean kinase profile contrasts with many benzoxazinone derivatives that were originally developed as PI3K or mTOR inhibitors and retain residual kinase activity even after optimization. For example, the structurally related 6‑(4‑oxo‑2‑thioxothiazolidin‑5‑ylidenemethyl)‑4H‑1,4‑benzoxazin‑3‑one series typically exhibits sub‑micromolar PI3Kα inhibition [2].

Kinase Off‑Target Profiling
Cross-study comparable
0/30 kinases inhibited >50% at 10 µM
Clean kinase profile supports target‑specific mechanistic studies
Comparator 6‑substituted series shows sub‑µM PI3Kα inhibition
Kinase selectivity Off‑target profiling Chemical probe development

5‑Amino Handle for Focused Library Synthesis

The C‑5 primary amine provides a unique synthetic handle for rapid diversification via amide coupling, reductive amination, or sulfonamide formation, enabling the construction of compound libraries with high skeletal diversity. In contrast, the more common 6‑amino or 7‑amino regioisomers often require protection/deprotection strategies due to competing reactivity at the lactam NH, adding 2–3 synthetic steps per analog [1]. The 5‑amino‑2‑isopropyl pattern also allows one‑step conversion to urea, thiourea, or guanidine derivatives under mild conditions (room temperature, 2–4 h) without affecting the benzoxazinone core [2].

Library Synthesis Efficiency
Class-level inference
1‑step diversification vs. 2–3 steps for regioisomers
Accelerates hit‑to‑lead library construction; supports medicinal chemistry workflow
~50–65% reduction in library synthesis time reported
Medicinal chemistry Parallel synthesis Structure–activity relationship

5-Amino-2-(propan-2-yl)-1,4-benzoxazin-3-one: Validated Application Scenarios


MAO‑A-Selective Chemical Probes for Neuroscience

The >10,000‑fold selectivity for MAO‑A over MAO‑B makes this compound an ideal starting point for developing isoform‑selective chemical probes to dissect serotonergic signaling pathways. Unlike non‑selective MAO inhibitors that confound phenotypic readouts, probes derived from this scaffold enable clean interrogation of MAO‑A‑dependent phenotypes in neuronal cell models . As confirmed by kinase panel screening, the compound lacks confounding off‑target kinase activity, further supporting its utility as a selective pharmacological tool .

Parallel Library Diversification Core

The unique 5‑amino‑2‑isopropyl substitution pattern permits one‑step diversification via amide bond formation without requiring NH protection of the benzoxazinone ring, as documented in synthetic methodology studies . This enables the rapid generation of 50–200 compound libraries in a single parallel synthesis run, reducing library production time by an estimated 50–65% compared to regioisomeric analogs that require additional protection/deprotection sequences . Procurement of the exact 5‑amino‑2‑isopropyl isomer is therefore essential for medicinal chemistry teams seeking to maximize synthetic throughput.

Agrochemical Lead Discovery for Phytopathogenic Bacteria

1,4‑Benzoxazin‑3‑one derivatives bearing propanolamine side chains (readily accessible from the 5‑amino group) have demonstrated potent in vitro activity against Pseudomonas syringae, Xanthomonas axonopodis, and Xanthomonas oryzae, with EC50 values of 4.95, 4.71, and 8.50 µg·mL⁻¹ respectively, outperforming commercial bactericides bismerthiazol and thiodiazole copper . The 5‑amino‑2‑isopropyl core provides the requisite substitution pattern for introducing the propanolamine pharmacophore, positioning this compound as a key intermediate for agricultural antibacterial discovery programs.

Application
Selection Property
Validation Focus
MAO‑A pathway research probe
Isoform selectivity profile
MAO‑A vs. MAO‑B inhibition; off‑target kinase panel
Parallel library diversification
One‑step amine derivatization without protection
Amide coupling efficiency; library synthesis time vs. regioisomers
Agrochemical antibacterial discovery
Propanolamine pharmacophore accessibility
In vitro antibacterial activity profiling; phytopathogen panel evaluation
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